Fmoc-Abu-OH, or 9-fluorenylmethoxycarbonyl-aminobutyric acid, is a derivative of aminobutyric acid that plays a crucial role in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. Fmoc-Abu-OH serves as a building block for the incorporation of aminobutyric acid residues into peptides, facilitating the synthesis of various bioactive compounds.
Fmoc-Abu-OH is synthesized through established chemical methodologies, often involving asymmetric synthesis techniques. The compound can be obtained from commercial suppliers specializing in peptide synthesis reagents, such as Merck Millipore and Sigma-Aldrich, which provide high-purity derivatives for research and industrial applications .
Fmoc-Abu-OH is classified as an amino acid derivative, specifically a protected form of 4-aminobutyric acid. It falls under the category of building blocks used in peptide synthesis, particularly within the Fmoc solid-phase peptide synthesis methodology.
The synthesis of Fmoc-Abu-OH typically involves several key steps:
The incorporation of Fmoc-Abu-OH into peptide chains requires careful control of reaction conditions to minimize side reactions and ensure high yields. The use of coupling agents like HCTU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is common to activate the carboxylic acid for efficient amide bond formation during solid-phase peptide synthesis .
Fmoc-Abu-OH participates in various chemical reactions during peptide synthesis:
Monitoring these reactions often involves analytical techniques such as HPLC or mass spectrometry to ensure that the desired products are obtained without significant impurities.
The mechanism of action for Fmoc-Abu-OH primarily revolves around its role as a building block in peptide synthesis. Upon removal of the Fmoc protecting group, the amino group becomes nucleophilic and readily participates in reactions with activated carboxylic acids to form stable amide bonds.
The efficiency and selectivity of these reactions can be influenced by factors such as solvent choice, temperature, and concentration of reactants. Studies have shown that using specific coupling agents can enhance yield and reduce side reactions significantly .
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity post-synthesis.
Fmoc-Abu-OH is widely utilized in scientific research, particularly in:
Fmoc-Abu-OH (N-α-Fmoc-L-α-aminobutyric acid) is a cornerstone building block for introducing non-proteinogenic aminobutyric acid residues during Fmoc-based SPPS. Its primary function is to facilitate the synthesis of complex peptide architectures while maintaining orthogonal protection strategies. The compound exhibits excellent compatibility with Wang resin supports and standard Fmoc deprotection protocols using 20% piperidine in DMF. Coupling reactions employ activating reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which ensures near-quantitative coupling efficiency (>98%) per cycle [1] [6].
Critical physicochemical properties enabling its SPPS utility include:
Table 1: SPPS Coupling Conditions for Fmoc-Abu-OH
Parameter | Specification | Impact on Synthesis |
---|---|---|
Coupling Reagent | PyBOP/DIC/HOBt | Near-quantitative yields (>98%) |
Deprotection Agent | 20% piperidine/DMF | Efficient Fmoc removal (>99%) |
Solubility in DMF | 307 mM (100 mg/mL) | Prevents aggregation |
Side-Chain Functionality | Non-reactive (alkyl) | Eliminates need for side-chain protection |
Post-incorporation, peptides containing Abu residues undergo TFA-mediated global deprotection using cocktails containing 5% thioanisole to preserve Abu integrity. This protocol is critical for synthesizing peptides like Leu-Arg-Arg-Val-Abu(P)-Leu-Gly-OH, where Abu serves as a phosphonate carrier [6].
The Schöllkopf bislactim ether method provides a stereocontrolled route to enantiomerically pure Fmoc-Abu-OH. This methodology leverages chiral auxiliaries derived from valine to establish the L-configuration at the Abu α-carbon. The key bislactim intermediate undergoes alkylation with ethyl iodide, introducing Abu’s characteristic ethyl side chain while maintaining >99% enantiomeric excess .
The process involves:
This approach is particularly valuable for synthesizing D- and L-Fmoc-Abu[PO(OCH₂CHCH₂)₂]-OH, phosphonopeptide precursors requiring absolute stereochemical fidelity. The resulting Fmoc-Abu-OH derivatives consistently achieve ≥99.0% enantiomeric purity (a/a), as verified by chiral HPLC [10].
Phosphonopeptides incorporating Abu residues require specialized synthetic strategies. The synthesis of Fmoc-Abu(PO₃Me₂)-OH—a dimethyl phosphonate analog—begins with Boc-Asp-OtBu and proceeds through a seven-step sequence:
Table 2: Synthesis of Fmoc-Abu(PO₃Me₂)-OH from Boc-Asp-OtBu
Step | Reaction | Key Reagent/Condition | Yield |
---|---|---|---|
1 | Bromide displacement | P(OMe)₃, TMSBr, CH₃CN | 75% |
2 | Ester hydrolysis | LiOH, THF/H₂O | 82% |
3 | Boc deprotection | TFA/DCM (1:1) | Quantitative |
4 | Fmoc protection | Fmoc-OSu, NaHCO₃ | 85% |
Incorporation into peptides occurs via SPPS using Wang resin, with PyBOP activation. Post-assembly, the phosphonate methyl esters are deprotected using 1M bromotrimethylsilane (TMS-Br) in TFA/thioanisole, generating bioactive phosphonopeptides like Ile-Val-Pro-Asn-Abu(P)-Val-Glu-Glu-OH [6] [8].
Enzymatic resolution complements chemical synthesis for producing enantiopure Fmoc-Abu-OH derivatives. Hydrolases (e.g., lipases, esterases) selectively hydrolyze ester bonds in racemic Abu precursors, yielding L-configured acids with >95% enantiomeric ratios (er). This strategy is integral to the synthesis of phosphonopeptide building blocks .
Notable applications include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7